(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of new pyridine derivatives, which showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential for exploring similar compounds, including (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, for antimicrobial applications.
Structural and Optical Studies
Another study detailed the synthesis and characterization of compounds for potential use in materials science, highlighting thermal, optical, etching, and structural properties as well as theoretical calculations for understanding the molecule's behavior in various conditions (Karthik et al., 2021). These insights could inform research into the physical and chemical properties of related isoxazole and piperidine derivatives.
Neuroprotective Activities
A series of aryloxyethylamine derivatives were evaluated for their neuroprotective effects, demonstrating potential against glutamate-induced cell death in vitro and showing protective effects in vivo against cerebral ischemia (Zhong et al., 2020). This line of research suggests a promising avenue for exploring the neuroprotective potential of similar compounds.
Molecular Docking and Biological Activities
Studies on the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of pyrazole derivatives indicate that such compounds can exhibit moderate activities in these areas (Lynda, 2021). The methodologies used in these studies could be applicable to research on this compound, especially in assessing its biological activities.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRMBUYBENIFOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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